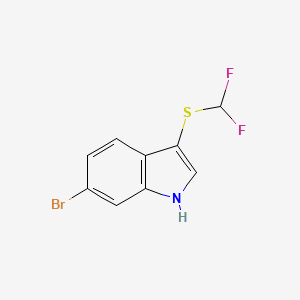

6-Bromo-3-(difluoromethylthio)indole

説明

特性

分子式 |

C9H6BrF2NS |

|---|---|

分子量 |

278.12 g/mol |

IUPAC名 |

6-bromo-3-(difluoromethylsulfanyl)-1H-indole |

InChI |

InChI=1S/C9H6BrF2NS/c10-5-1-2-6-7(3-5)13-4-8(6)14-9(11)12/h1-4,9,13H |

InChIキー |

OBQHWLSQWYDLKB-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1Br)NC=C2SC(F)F |

製品の起源 |

United States |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. While specific NMR data for 6-Bromo-3-(difluoromethylthio)indole is not extensively published, analysis of structurally related indole (B1671886) derivatives allows for the prediction of its spectral characteristics.

For instance, in the 1H NMR spectrum of the related compound 6-bromo-3-methyl-1H-indole, characteristic signals are observed that can be extrapolated to the target molecule. The indole NH proton typically appears as a broad singlet in the downfield region, often above 8.0 ppm. The protons on the aromatic ring would exhibit distinct splitting patterns based on their coupling with neighboring protons. For a 6-bromo substituted indole, the H-7 proton would likely appear as a doublet, H-5 as a doublet of doublets, and H-4 as a doublet. The difluoromethylthio group (-SCF2H) at the 3-position would introduce a characteristic triplet in the 1H NMR spectrum due to the coupling between the proton and the two fluorine atoms.

In the 13C NMR spectrum, the carbon atoms of the indole ring would resonate at chemical shifts typical for aromatic and heteroaromatic systems. The carbon bearing the bromine atom (C-6) would be influenced by the halogen's electron-withdrawing and anisotropic effects. The C-3 carbon, attached to the difluoromethylthio group, would exhibit a triplet in the proton-coupled 13C NMR spectrum due to C-F coupling. The carbon of the difluoromethyl group would also appear as a triplet with a large one-bond C-F coupling constant.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| NH | > 8.0 (br s) | - |

| C2-H | ~7.5 (s) | ~125 |

| C4-H | Doublet | ~123 |

| C5-H | Doublet of doublets | ~120 |

| C7-H | Doublet | ~115 |

| SCF₂H | Triplet | - |

| C F₂H | - | Triplet |

| C3 | - | ~105 |

| C3a | - | ~128 |

| C6 | - | ~116 |

| C7a | - | ~135 |

Note: These are predicted values based on related structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound (C9H6BrF2NS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

High-resolution mass spectrometry (HRMS) would be expected to provide a molecular ion peak ([M]+) that confirms the elemental composition with high accuracy. The presence of bromine would be readily identifiable by the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for 79Br and 81Br).

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. Common fragmentation pathways for indoles include the loss of small molecules such as HCN. The difluoromethylthio group might undergo fragmentation through the loss of CF2H or the entire SCF2H radical. Analysis of these fragment ions provides valuable corroborating evidence for the proposed structure.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Notes |

| [M]⁺ | 290.9483 | 292.9463 | Molecular ion |

| [M-CF₂H]⁺ | 240.9620 | 242.9599 | Loss of difluoromethyl radical |

| [M-SCF₂H]⁺ | 193.9711 | 195.9690 | Loss of difluoromethylthio radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its various bonds.

The N-H stretching vibration of the indole ring is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm-1. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm-1. The C=C stretching vibrations of the aromatic and pyrrole (B145914) rings would give rise to several bands in the 1450-1600 cm-1 region. The C-N stretching vibration is typically found in the 1200-1350 cm-1 range.

The presence of the difluoromethylthio group would be indicated by characteristic C-F stretching vibrations, which are typically strong and appear in the region of 1000-1200 cm-1. The C-S stretching vibration is generally weaker and appears in the 600-800 cm-1 range. The C-Br stretching vibration would be observed at lower frequencies, typically below 600 cm-1.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-N | Stretch | 1200 - 1350 |

| C-F | Stretch | 1000 - 1200 |

| C-S | Stretch | 600 - 800 |

| C-Br | Stretch | < 600 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. While a crystal structure for this compound has not been reported in the searched literature, data from the closely related compound 6-bromo-1H-indole-3-carboxylic acid offers insights into the potential solid-state packing and intermolecular interactions.

In the crystal structure of 6-bromo-1H-indole-3-carboxylic acid, the indole ring system is essentially planar. It is expected that the indole core of this compound would also be planar. The bromine atom and the difluoromethylthio group would be substituents on this planar framework.

Key structural parameters that would be determined from an X-ray crystallographic analysis of this compound include bond lengths, bond angles, and torsion angles. The C-Br bond length would be consistent with that of an aryl bromide. The geometry around the sulfur atom in the difluoromethylthio group would be of particular interest, as would the conformation of this group relative to the indole ring. Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potential halogen bonding involving the bromine atom, would also be elucidated, providing a detailed understanding of the crystal packing.

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Advanced chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from any potential isomers or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

For a compound like this compound, a reversed-phase HPLC method would likely be effective for purity analysis. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a suitable starting point. Detection could be achieved using a UV detector, monitoring at a wavelength where the indole chromophore absorbs strongly. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks would provide a quantitative measure of its purity.

Gas chromatography could also be employed, particularly if the compound is sufficiently volatile and thermally stable. A capillary column with a non-polar or moderately polar stationary phase would likely provide good separation. Mass spectrometry can be coupled with GC (GC-MS) to provide both retention time and mass spectral data for each component of a mixture, aiding in the identification of any impurities. The purity of the compound would be determined by the relative peak area in the gas chromatogram.

Theoretical and Computational Investigations of 6 Bromo 3 Difluoromethylthio Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Bromo-3-(difluoromethylthio)indole. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most common quantum chemical methods employed for this purpose. DFT, in particular, has been shown to provide a good balance between computational cost and accuracy for systems like indole (B1671886) derivatives. Calculations would typically involve geometry optimization of the molecule to find its most stable arrangement of atoms, followed by an analysis of its molecular orbitals.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.

The electron density distribution reveals how electrons are shared among the atoms, highlighting regions that are electron-rich or electron-deficient. This is often visualized through molecular electrostatic potential (MEP) maps, where colors are used to denote different electrostatic potentials. For this compound, the electronegative bromine, fluorine, and sulfur atoms are expected to create distinct regions of negative electrostatic potential, influencing how the molecule interacts with other chemical species.

Illustrative Data from DFT Calculations:

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

This data is illustrative and represents typical values that might be obtained from DFT calculations on a molecule of this type.

The electronic parameters derived from quantum chemical calculations are invaluable for predicting the reactivity of this compound. The locations of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the indole ring is generally susceptible to electrophilic substitution, and computational models can predict the most favored position for such reactions by analyzing the electron density and orbital coefficients.

Reactivity descriptors such as chemical potential, hardness, and electrophilicity can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare its reactivity with that of other compounds.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely mechanism and the factors that control the reaction rate and outcome.

This process involves locating the structures of reactants, products, and any intermediates and transition states. Transition state theory is then used to calculate the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to occur. A lower activation energy corresponds to a faster reaction.

For example, computational modeling could be used to study the mechanism of a nucleophilic substitution reaction at the difluoromethylthio group or an electrophilic addition to the indole ring. The calculations would reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving one or more intermediates.

Illustrative Data for a Hypothetical Reaction Pathway:

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.6 |

| Transition State 2 | +10.8 |

| Products | -20.1 |

This data is illustrative and represents a plausible energy profile for a multi-step reaction.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its biological activity and physical properties. Conformational analysis aims to identify the most stable conformations (arrangements of atoms in space) of the molecule. This is typically done by systematically rotating the rotatable bonds in the molecule and calculating the energy of each resulting conformation.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior. In an MD simulation, the motion of the atoms is simulated over time by solving Newton's equations of motion. This allows researchers to observe how the molecule flexes, bends, and changes its conformation in response to its environment. MD simulations can also be used to study how the molecule interacts with other molecules, such as a protein or a solvent.

For this compound, a key area of conformational flexibility is the rotation around the C-S bond of the difluoromethylthio group. Conformational analysis would reveal the preferred dihedral angles for this bond, and MD simulations would show how this group moves and interacts with the rest of the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra and confirming the structure of the molecule.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in the assignment of peaks in experimental ¹H and ¹³C NMR spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in an infrared (IR) spectrum. This can aid in identifying the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of the molecule, providing information about the wavelengths of light that the molecule absorbs.

Illustrative Predicted Spectroscopic Data:

| Technique | Predicted Parameter | Value |

| ¹³C NMR | Chemical Shift (C3) | 115 ppm |

| ¹H NMR | Chemical Shift (NH) | 8.2 ppm |

| IR | Vibrational Frequency (C=C stretch) | 1620 cm⁻¹ |

| UV-Vis | Maximum Absorption Wavelength (λmax) | 285 nm |

This data is illustrative and represents typical values that might be obtained from spectroscopic prediction calculations.

Solvent Effects and Reaction Pathway Energetics

The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. Computational models can account for the effect of the solvent in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a given dielectric constant. This is a computationally efficient way to capture the bulk effects of the solvent.

Explicit solvent models involve including a number of solvent molecules in the calculation along with the solute molecule. This approach is more computationally demanding but can provide a more detailed picture of the specific interactions between the solute and the solvent molecules, such as hydrogen bonding.

Applications As a Synthetic Building Block in Complex Chemical Synthesis

Precursor for Advanced Indole (B1671886) Derivatives with Diverse Substitution Patterns

The 6-bromo substituent on the indole ring serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This reactivity is central to its application as a precursor for advanced indole derivatives. Synthetic chemists have capitalized on the bromine atom to forge new carbon-carbon and carbon-heteroatom bonds, leading to novel compounds with tailored electronic and steric properties.

For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, are commonly employed to modify the 6-position. These reactions enable the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, thereby generating a library of 6-substituted-3-(difluoromethylthio)indoles. The difluoromethylthio group at the 3-position often remains intact during these transformations, providing a stable and influential substituent that modulates the biological activity and physicochemical properties of the resulting derivatives.

The following table provides examples of advanced indole derivatives synthesized from 6-Bromo-3-(difluoromethylthio)indole, highlighting the diversity of substitution patterns achievable.

| Reactant/Catalyst | Resulting 6-Substituent | Reaction Type |

| Arylboronic acid / Pd catalyst | Aryl group | Suzuki Coupling |

| Organostannane / Pd catalyst | Alkyl/Aryl group | Stille Coupling |

| Terminal alkyne / Pd/Cu catalyst | Alkynyl group | Sonogashira Coupling |

| Amine / Pd or Cu catalyst | Amino group | Buchwald-Hartwig Amination |

These transformations underscore the role of this compound as a foundational molecule for creating diverse chemical matter, which is essential for structure-activity relationship (SAR) studies in drug discovery.

Scaffold for Heterocyclic System Construction

Beyond simple substitution, this compound serves as a scaffold for the construction of more complex, fused heterocyclic systems. The indole nucleus itself can be viewed as a privileged structure, and the ability to build upon this core framework opens avenues to novel chemical entities with unique three-dimensional shapes and biological profiles.

The bromine atom at the 6-position and the inherent reactivity of the indole ring, particularly at the N-H and C-2 positions, provide multiple points for annulation reactions. For example, intramolecular cyclization reactions can be designed where a substituent, introduced at the 6-position via cross-coupling, subsequently reacts with the indole nitrogen or the C-2 position to form a new ring. This strategy has been employed to synthesize various fused indole systems, such as carbolines and other polycyclic aromatic structures.

Furthermore, the difluoromethylthio group can influence the regioselectivity of these cyclization reactions and can be a key determinant of the biological activity of the final heterocyclic product. The construction of these intricate molecular architectures is crucial for exploring new areas of chemical space and identifying novel therapeutic agents.

Role in the Synthesis of Natural Product Analogs and Bioactive Scaffolds

Many natural products containing the indole core exhibit significant biological activity. medchemexpress.comfrontiersin.orgnih.gov The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of analogs of these natural products. By incorporating the bromo and difluoromethylthio functionalities, chemists can create novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties compared to the parent natural product.

The bromine atom allows for the attachment of side chains or other ring systems that mimic or modify the structure of a natural product. The difluoromethylthio group, a bioisostere of other functional groups, can be used to fine-tune the electronic and lipophilic properties of the molecule, which is a critical aspect of medicinal chemistry. medchemexpress.com This approach of analog synthesis is a powerful tool in the quest for new drugs inspired by nature's chemical diversity.

The indole framework itself is a well-established bioactive scaffold. medchemexpress.comchemimpex.com By using this compound as a starting point, a multitude of derivatives can be synthesized and screened for various biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects.

Utility in the Development of Chemical Probes and Tools for Research

Chemical probes are essential tools for dissecting complex biological processes. The development of potent and selective probes often requires a versatile chemical scaffold that can be readily modified to optimize binding affinity and selectivity for a specific biological target. This compound serves as such a scaffold.

The ability to functionalize the 6-position allows for the introduction of reporter groups, such as fluorescent tags or biotin labels, which are necessary for visualizing and isolating the target protein. Furthermore, the 6-position can be used to attach photoaffinity labels for covalently modifying the target, or reactive groups for target identification and validation studies.

The difluoromethylthio group can play a crucial role in modulating the interaction of the probe with its target protein, potentially enhancing binding affinity or influencing the mode of action. The synthesis of a library of probes based on the this compound scaffold allows for a systematic exploration of the target's binding site and can provide valuable insights into its function and regulation.

Q & A

Q. What are the common synthetic routes for 6-Bromo-3-(difluoromethylthio)indole, and how can reaction conditions be optimized for higher yields?

The synthesis of brominated indole derivatives typically involves halogenation and functional group substitution. For example, describes a CuI-catalyzed click reaction in PEG-400:DMF solvent for a structurally similar 5-bromoindole derivative, yielding 25% product after column chromatography. Key optimization factors include:

- Catalyst loading : Adjusting CuI concentration to balance reaction rate and byproduct formation.

- Solvent system : PEG-400 enhances solubility of polar intermediates, while DMF stabilizes reactive species.

- Temperature and time : Prolonged reaction times (e.g., 12 hours in ) may improve conversion but risk decomposition.

For the difluoromethylthio group, nucleophilic substitution (e.g., using NaSDF₂ as a reagent) on 6-bromoindole precursors is a plausible route, with purification via flash chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Critical for confirming substitution patterns. In , indole protons resonate at δ 7.12–7.23 ppm, while the difluoromethylthio group (SCF₂H) shows distinct ¹⁹F NMR signals near δ -114 ppm.

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 385.0461 in ).

- X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in for a related 6-bromoindole carboxylic acid, revealing dihedral angles between functional groups.

Advanced Research Questions

Q. How do electronic effects of the bromine and difluoromethylthio groups influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a strong σ-electron-withdrawing group, activating the indole ring for Suzuki-Miyaura couplings. The difluoromethylthio group (SCF₂H) introduces both steric bulk and moderate electron-withdrawing effects via the -CF₂ moiety. highlights the Hammett equation’s utility in predicting substituent effects:

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Assay conditions : Variations in buffer pH (e.g., notes solubility challenges in aqueous media).

- Metabolic stability : The difluoromethylthio group’s susceptibility to oxidative degradation (see ).

- Structural analogs : Compare activity profiles of 6-bromoindole derivatives with/without the SCF₂H group (e.g., vs. ) to isolate substituent-specific effects.

Q. What computational methods are suitable for modeling the interactions of this compound with biological targets?

- Docking studies : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450 isoforms).

- QSAR modeling : Incorporate Hammett σ constants ( ) and logP values (estimated via ’s solubility data) to correlate substituent effects with bioactivity .

Methodological Challenges

Q. How can researchers mitigate low yields in large-scale syntheses of this compound?

- Flow chemistry : Continuous processing minimizes intermediate degradation (unlike batch reactions in ).

- Alternative catalysts : Replace CuI with Ru-based catalysts for milder conditions, reducing side reactions.

- Purification : Scale-up-compatible techniques like centrifugal partition chromatography (CPC) improve recovery of polar byproducts .

Q. What strategies are recommended for handling the compound’s sensitivity to light and moisture?

- Storage : Use amber vials under inert gas (N₂/Ar), as noted in for similar brominated compounds.

- Reaction setup : Conduct substitutions under Schlenk line conditions to exclude moisture.

- Stabilizers : Add radical scavengers (e.g., BHT) during prolonged reactions to prevent decomposition .

Structural and Functional Analysis

Q. How does the crystal packing of this compound affect its physicochemical properties?

In , hydrogen bonding (O–H⋯O and N–H⋯O) in a related indole derivative creates dimeric structures, influencing solubility and melting point. For the title compound:

Q. Can the difluoromethylthio group serve as a bioisostere for other sulfur-containing moieties?

Compare pharmacokinetic profiles (logP, metabolic clearance) with:

- Methylthio analogs (e.g., ’s 5-Bromo-3-(methylthio)-1H-indole).

- Sulfonyl groups : Test stability in liver microsome assays to evaluate metabolic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。